molecular formula C20H29ClN2O4S B5293128 1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]AZEPANE

1-[1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]AZEPANE

Cat. No.: B5293128
M. Wt: 429.0 g/mol
InChI Key: MDTDJDDJLUKRIA-UHFFFAOYSA-N
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Description

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane is a complex organic compound with a unique structure that includes a piperidine ring, an azepane ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane typically involves multiple steps, starting with the preparation of the piperidine and azepane rings, followed by the introduction of the benzenesulfonyl group. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Azepane Ring: Similar cyclization reactions are used to form the azepane ring.

    Introduction of Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group is known to interact with active sites of enzymes, potentially inhibiting their activity. The piperidine and azepane rings may also play a role in binding to specific receptors, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(Benzenesulfonyl)piperidine-4-carbonyl]azepane: Similar structure but lacks the chloro and ethoxy groups.

    1-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]azepane: Contains a methyl group instead of the chloro and ethoxy groups.

Uniqueness

1-[1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]azepane is unique due to the presence of the chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. These groups may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

azepan-1-yl-[1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O4S/c1-2-27-19-8-7-17(15-18(19)21)28(25,26)23-13-9-16(10-14-23)20(24)22-11-5-3-4-6-12-22/h7-8,15-16H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTDJDDJLUKRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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